5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Description
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPWGIHESJJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-chlorobenzoic acid
- Method: Mono-bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid or organic solvents catalyzed by iron trifluoromethanesulfonate.
- Catalysts: Dibrominated amino silica gel (recyclable), iron bromide complexes.
- Conditions: Mild temperatures, environmentally friendly solvents.
- Yield & Purity: High yield (≥95%), high purity (≥99.8% by HPLC).
- Advantages: Recyclable catalyst, low environmental impact, suitable for industrial scale.
Alternative route via 2-chlorobenzonitrile
- Steps:
- Bromination of 2-chlorobenzonitrile to 5-bromo-2-chlorobenzonitrile.
- Hydrolysis under basic conditions to 5-bromo-2-chlorobenzoate.
- Acidification with protic acid to yield 5-bromo-2-chlorobenzoic acid.
- Reaction Conditions: Sodium hydroxide at 90°C for 4 hours; acidification with concentrated HCl.
- Yield & Purity: Yield ~85.9%, purity 99.9% (HPLC).
- Advantages: Simple process, inexpensive raw materials, high safety, and purity.
Summary Table: Preparation of 5-Bromo-2-chlorobenzoic acid
| Method | Starting Material | Catalyst/ Reagent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| NBS/Sulfuric Acid Bromination | 2-Chlorobenzoic acid | NBS, sulfuric acid, catalysts | Mild, environmentally friendly | ≥95 | ≥99.8 | Recyclable catalyst, industrial scale |
| Bromination + Hydrolysis | 2-Chlorobenzonitrile | Bromination reagent, NaOH, HCl | 90°C, 4h hydrolysis; acidification | 85.9 | 99.9 | Simple, cheap, high purity |
| Bromination of 2-chlorobenzotrichloride | 2-Chlorobenzotrichloride | Iron bromide complexes | Catalytic bromination + hydrolysis | High | High | Optimized for cost and environmental impact |
Introduction of the 2,2,2-Trifluoroethoxy Group
The trifluoroethoxy substituent is typically introduced via nucleophilic aromatic substitution or etherification on a suitable aromatic halide or hydroxyl precursor.
- Typical Approach: Reaction of 5-bromo-2-hydroxybenzyl derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl tosylate or trifluoroethyl bromide) under basic conditions.
- Conditions: Use of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF), moderate heating.
- Outcome: Formation of 5-bromo-2-(2,2,2-trifluoroethoxy)benzyl intermediates.
Though direct literature on this exact step for this compound is scarce, analogous methods are well-established in aromatic ether synthesis.
Conversion to Benzylamine Derivative
The final step involves converting the benzyl position to an amine group:
- Method 1: Reduction of benzyl halides or benzyl nitriles to benzylamines using catalytic hydrogenation or metal hydride reagents.
- Method 2: Reductive amination of benzaldehyde derivatives.
- Typical Reagents: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride, or borane complexes.
- Conditions: Controlled temperature and pressure for hydrogenation; inert atmosphere for hydride reductions.
- Yield & Purity: High yields with proper control, purity ensured by chromatographic purification.
Representative Synthetic Route Summary
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2-chlorobenzoic acid | NBS, sulfuric acid, iron catalyst | High selectivity for 5-bromo position |
| 2 | Etherification with 2,2,2-trifluoroethyl agent | K2CO3, DMF, moderate heat | Formation of trifluoroethoxy substituent |
| 3 | Conversion to benzylamine | Catalytic hydrogenation or hydride reduction | Yields benzylamine functionality |
Research Findings and Notes
- Catalyst Recycling: Use of dibrominated amino silica gel as a brominating reagent allows catalyst recycling with 98% recovery after six cycles, reducing cost and waste.
- Environmental Considerations: Optimized methods minimize hazardous waste and use milder reaction conditions.
- Yield Optimization: Careful control of bromination and hydrolysis steps ensures high product purity and yield, critical for pharmaceutical-grade material.
- Purification: Products are typically purified by recrystallization or chromatographic methods, with HPLC confirming purity >99%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Formation of azides or nitriles.
Oxidation: Formation of imines or aldehydes.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 5-bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is in the development of anticancer agents. Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For instance, derivatives based on brominated indolin-2-ones have exhibited significant anticancer properties, with some derivatives demonstrating IC50 values as low as 2.93 µM against breast cancer cell lines (MCF-7) and good inhibitory activity against VEGFR-2 . The incorporation of trifluoroethyl groups is known to enhance the lipophilicity and metabolic stability of such compounds, making them suitable candidates for further development.
Inhibitors of Protein Targets
The compound has also been explored as a potential inhibitor of specific protein targets involved in cancer progression and metastasis. For example, inhibitors targeting sodium glucose transport proteins have been synthesized using similar frameworks, highlighting the versatility of brominated benzylamines in drug design .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to be utilized in the synthesis of various derivatives that can be tailored for specific biological activities. The compound can undergo various reactions such as nucleophilic substitution and coupling reactions to generate more complex molecules that may exhibit enhanced biological activities or novel properties.
Material Science Applications
Fluorinated Materials
The trifluoroethoxy group in this compound imparts unique properties such as increased hydrophobicity and thermal stability. These characteristics make it suitable for developing advanced materials that require specific surface properties or thermal resistance. Fluorinated compounds are often used in coatings and polymers due to their resistance to solvents and degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and functional distinctions between 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine and its analogs:
Physicochemical and Functional Comparisons
Core Structure Influence :
- Benzene vs. Pyridine : Pyridine analogs (e.g., 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) exhibit lower basicity due to the electron-deficient pyridine ring, reducing nucleophilicity compared to the benzylamine derivative .
- Substituent Effects :
- Direct trifluoromethyl (-CF3) substitution (e.g., 2-(trifluoromethyl)benzylamine) offers stronger electron-withdrawing effects, lowering amine basicity compared to the ether-linked trifluoroethoxy group .
Reactivity and Stability :
- Benzylamine Group : The primary amine in the target compound is highly reactive in nucleophilic substitutions, a feature absent in nitro (5-Bromo-2-nitrobenzotrifluoride) or carboxylic acid derivatives (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid) .
- Positional Isomerism : Ethylamine derivatives (e.g., 1-[5-Bromo-2-(trifluoroethoxy)phenyl]ethylamine) demonstrate how chain length and substituent position affect molecular flexibility and receptor binding .
Pharmacological Relevance :
- Trifluoroethoxy in Drug Design : The trifluoroethoxy group is prevalent in pharmaceuticals (e.g., lansoprazole derivatives) for its metabolic stability and electron-withdrawing properties, which enhance drug-target interactions .
- Bromo Substitution : Bromine’s steric bulk and moderate electronegativity direct electrophilic reactions to specific positions, critical for synthesizing bioactive molecules .
Biological Activity
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7BrF3NO
- Molecular Weight : 270 g/mol
- CAS Number : 1152088-62-4
The compound features a bromine atom and a trifluoroethoxy group, which are known to influence its biological properties, particularly in terms of receptor interactions and enzyme inhibition.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, studies have shown that fluorinated compounds can enhance potency against certain targets by modifying their interaction profiles with proteins .
- Receptor Modulation : It has been suggested that the presence of the trifluoroethoxy group can enhance binding affinity to receptors, potentially modulating neurotransmitter systems such as serotonin .
- Anticancer Activity : Preliminary studies indicate that derivatives of related compounds exhibit significant anticancer activity against various cell lines. The structure of 5-bromo derivatives often correlates with enhanced cytotoxic effects .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For example:
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. Similar compounds have demonstrated effectiveness against a range of pathogens by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- In vitro Studies : A study examining the effects of trifluoromethyl groups on drug potency found that these modifications significantly increased the inhibition of serotonin uptake compared to non-fluorinated analogs . This suggests a similar potential for this compound in modulating neurotransmitter systems.
- Molecular Docking Studies : Computational studies have indicated that modifications like trifluoroethoxy can enhance binding interactions within target proteins, providing insights into the design of more effective therapeutic agents .
- Toxicity Assessments : Safety profiles for similar compounds have been evaluated using HET-CAM assays, which assess angiogenesis and toxicity in chick embryos. These studies suggest that while some derivatives exhibit good therapeutic potential, they also require thorough toxicity evaluations before clinical application .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is common: (i) Bromination of a benzylamine precursor followed by (ii) trifluoroethoxy group introduction via nucleophilic substitution. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Subsequent substitution with trifluoroethanol requires a strong base (e.g., NaH) in THF at 0–5°C to minimize side reactions. Yields typically range from 50–70%, with purity confirmed via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Look for characteristic shifts: the benzylamine NH₂ proton (~δ 3.2–3.5 ppm), trifluoroethoxy CF₃ group (δ ~120–125 ppm in ¹³C), and aromatic protons (δ 7.0–7.8 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~284.0) and absence of impurities (e.g., residual brominated intermediates) .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (see SDS codes P260–P264) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis) .
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent degradation .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence binding affinity in enzyme inhibition studies?
- Methodological Answer : The electron-withdrawing CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., microbial leucyl-tRNA synthetase). Computational docking (AutoDock Vina) reveals a 1.5–2.0 kcal/mol improvement in binding energy compared to non-fluorinated analogs. Validate experimentally via IC₅₀ assays (e.g., 10–50 µM range in antifungal studies) .
Q. What strategies resolve contradictory melting point data reported for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 249–254°C vs. 72–74°C) may stem from polymorphic forms or impurities:
Q. How can researchers optimize Ullmann coupling reactions involving this benzylamine derivative?
- Methodological Answer : Use Pd(OAc)₂/Xantphos as a catalytic system in DMF at 100–110°C for cross-coupling with aryl halides. Key parameters:
Q. What are the implications of trace impurities (e.g., des-bromo analogs) in pharmacological assays?
- Methodological Answer : Impurities >0.5% can skew IC₅₀ results by non-specific binding. Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
